molecular formula C17H27NO2 B5030876 N-[(3,5-dimethoxyphenyl)methyl]cyclooctanamine

N-[(3,5-dimethoxyphenyl)methyl]cyclooctanamine

Cat. No.: B5030876
M. Wt: 277.4 g/mol
InChI Key: BUMUXXXVACNWMV-UHFFFAOYSA-N
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Description

N-[(3,5-dimethoxyphenyl)methyl]cyclooctanamine is an organic compound with the molecular formula C17H27NO2 It is characterized by the presence of a cyclooctane ring attached to an amine group, which is further connected to a 3,5-dimethoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-dimethoxyphenyl)methyl]cyclooctanamine typically involves the reaction of cyclooctanone with 3,5-dimethoxybenzylamine under reductive amination conditions. The process can be summarized as follows:

    Reductive Amination: Cyclooctanone is reacted with 3,5-dimethoxybenzylamine in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-dimethoxyphenyl)methyl]cyclooctanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Halides, alkoxides.

Scientific Research Applications

N-[(3,5-dimethoxyphenyl)methyl]cyclooctanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(3,5-dimethoxyphenyl)methyl]cyclooctanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cell surface receptors to alter cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,4-dimethoxyphenyl)methyl]cyclooctanamine
  • N-[(3,5-dimethoxyphenyl)methyl]cyclohexanamine
  • N-[(3,5-dimethoxyphenyl)methyl]cyclododecanamine

Uniqueness

N-[(3,5-dimethoxyphenyl)methyl]cyclooctanamine is unique due to its specific structural features, such as the presence of a cyclooctane ring and the 3,5-dimethoxyphenylmethyl group

Properties

IUPAC Name

N-[(3,5-dimethoxyphenyl)methyl]cyclooctanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2/c1-19-16-10-14(11-17(12-16)20-2)13-18-15-8-6-4-3-5-7-9-15/h10-12,15,18H,3-9,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMUXXXVACNWMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CNC2CCCCCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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